7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Overview
Description
Scientific Research Applications
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Nonlinear Optical (NLO) Technological Applications
- Method : The compound is synthesized and its chemical structure is ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations are executed to obtain spectroscopic and electronic properties. Analyses of molecules are accomplished at B3LYP/6-31G (d,p) level .
- Results : The compound showed a high NLO response, indicating a remarkable contribution towards NLO technological applications. The highest average polarizability, first and second hyper-polarizabilities values for the compound were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .
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Synthesis of Pyrazino-Fused Carbazoles and Carbolines
- Application : The compound is used in the synthesis of pyrazino-fused carbazoles and carbolines. These are aromatic heterocycles present in compounds with numerous interesting properties, including bioactive compounds used as antimicrobial, anti-inflammatory, antimalarial, anticancer, and antidepressant compounds .
- Method : The compound is halogenated in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. The halogenated compound is then subjected to palladium-catalyzed couplings with arylboronic acids or anilines, and possible subsequent cyclizations .
- Synthesis of Novel Pyrazine Derivatives
- Application : The compound is used in the synthesis of novel pyrazine derivatives. These derivatives have potential applications in various fields, including medicinal chemistry and material science .
- Method : The compound is halogenated in deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. The halogenated compound is then subjected to palladium-catalyzed couplings with arylboronic acids or anilines, and possible subsequent cyclizations .
properties
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTOYQGPDAIDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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